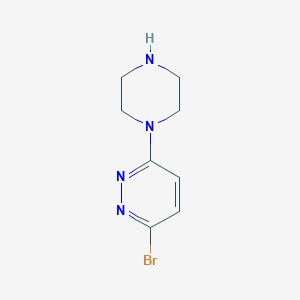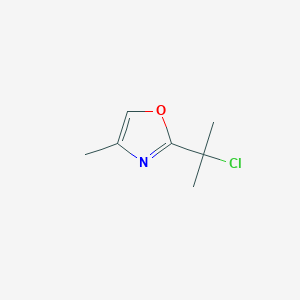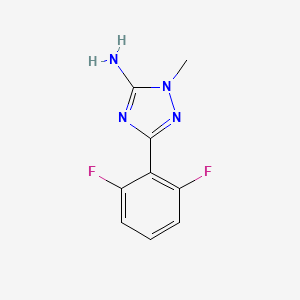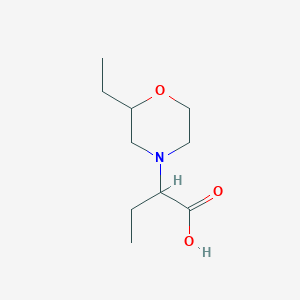
N-(1-phenylbutyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylbutyl)cyclopropanamine: is an organic compound with the molecular formula C13H19N It is a cyclopropane derivative with a phenylbutyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylbutyl)cyclopropanamine can be achieved through several methods. One common approach involves the Hofmann degradation of cyclopropanecarboxamide. The process includes the following steps :
Suspension of Cyclopropanecarboxamide: Cyclopropanecarboxamide is suspended in a solution of sodium hydroxide.
Addition of Hypochlorite: A hypochlorite solution is added to the suspension at a temperature of 0° to 20°C.
Reaction: The mixture is reacted to form a homogeneous reaction mixture.
Tubular Reactor: The reaction mixture is passed through a tubular reactor at a temperature of 45° to 260°C.
Distillation: The reaction output is fed into a distillation column, where cyclopropanamine is distilled off.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced distillation techniques ensures efficient production.
化学反应分析
Types of Reactions
N-(1-phenylbutyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropane ring is opened.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
N-(1-phenylbutyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-phenylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
N-(1-phenylbutyl)cyclopropanamine can be compared with other cyclopropanamine derivatives:
Cyclopropanamine: The parent compound without the phenylbutyl group.
N-(1-phenylethyl)cyclopropanamine: A similar compound with an ethyl group instead of a butyl group.
N-(1-phenylpropyl)cyclopropanamine: A compound with a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
N-(1-phenylbutyl)cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-2-6-13(14-12-9-10-12)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
InChI 键 |
BAGCRHNFMXYNTR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC=CC=C1)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)

![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)

![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)
![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)

